Rhodium(II) Octanoate Dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Rhodium(II) Octanoate Dimer exhibits catalytic properties, making it a valuable tool for organic chemists. Research suggests its potential for applications in:

- Hydrogenation reactions: Studies have explored its ability to facilitate the addition of hydrogen atoms to double or triple bonds in organic molecules. This process is crucial for the synthesis of various chemicals and pharmaceuticals [].

- Hydroformylation reactions: Research investigates its role in introducing both a formyl group (CHO) and a hydrogen atom to unsaturated carbon-carbon bonds. This reaction is significant for producing aldehydes, which are essential building blocks for many organic compounds [].

Homogeneous Catalysis

The unique structure of Rhodium(II) Octanoate Dimer allows it to participate in homogeneous catalysis. In this type of catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. This offers advantages like:

- Improved selectivity: The well-defined structure of the catalyst can lead to the formation of specific products with higher yields [].

- Tunability: By modifying the surrounding ligands of the Rhodium center, researchers can potentially tailor the catalyst's activity for specific reactions [].

Material Science Research

Limited research explores the potential applications of Rhodium(II) Octanoate Dimer in material science. Some studies investigate its role in:

- Chemical Vapor Deposition (CVD): This technique involves using gaseous precursors to deposit thin films of materials on surfaces. Rhodium(II) Octanoate Dimer might play a role as a precursor for depositing rhodium-based thin films with specific properties.

Rhodium(II) Octanoate Dimer is an organometallic compound with the molecular formula . This compound consists of two rhodium atoms coordinated with octanoate ligands, which are derived from octanoic acid. The dimeric structure is significant for its catalytic properties, particularly in organic synthesis. Rhodium, a member of the platinum group metals, is known for its high catalytic activity and stability, making Rhodium(II) Octanoate Dimer a valuable compound in various

- Intramolecular cyclization: It catalyzes the formation of cyclic compounds from linear precursors, such as in the cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate .

- Oxidative addition and reductive elimination: These fundamental reactions are crucial for many organometallic transformations, allowing the activation of various substrates .

The biological activity of Rhodium(II) Octanoate Dimer has been explored in various contexts. It exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. Furthermore, its interactions with biological systems suggest that it may influence cellular pathways, although detailed mechanisms remain to be fully elucidated .

Rhodium(II) Octanoate Dimer can be synthesized through several methods:

- Direct reaction of rhodium salts with octanoic acid: This method involves mixing rhodium(III) chloride or other rhodium salts with octanoic acid under controlled conditions to facilitate the formation of the dimer.

- Solvent-assisted synthesis: Utilizing solvents like toluene or dichloromethane can enhance the reaction environment for better yields and purity.

- Thermal decomposition of rhodium complexes: Heating certain rhodium complexes in the presence of octanoic acid can yield Rhodium(II) Octanoate Dimer through decomposition processes .

Rhodium(II) Octanoate Dimer finds applications across various fields:

- Catalysis: It is widely used in organic synthesis as a catalyst for cyclization reactions and other transformations.

- Material Science: The compound is explored for its potential use in creating advanced materials due to its unique properties.

- Pharmaceuticals: Its cytotoxic properties make it a candidate for further research in drug development against cancer .

Studies on the interactions of Rhodium(II) Octanoate Dimer with other compounds have shown that it can form stable complexes with various organic molecules. These interactions are crucial for understanding its catalytic mechanisms and biological effects. Research indicates that these complexes can significantly alter reaction pathways and enhance selectivity in chemical transformations .

Rhodium(II) Octanoate Dimer shares similarities with several other organometallic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Rhodium(II) Acetate | C_{8}H_{8}O_{4}Rh | Used as a catalyst; smaller ligand size |

| Palladium(II) Octanoate | C_{32}H_{60}O_{8}Pd | Similar applications but different metal |

| Iridium(III) Octanoate | C_{32}H_{64}O_{8}Ir | Higher oxidation state; different reactivity |

| Ruthenium(II) Octanoate | C_{32}H_{64}O_{8}Ru | Comparable catalytic activity |

Uniqueness

What sets Rhodium(II) Octanoate Dimer apart from these similar compounds is its specific dimeric structure and the unique electronic properties imparted by rhodium's oxidation state. This results in distinct catalytic behavior and biological activity that may not be replicated by other metal-organic complexes .

Molecular Architecture and Bonding Dynamics

Dinuclear Rhodium Core Configuration

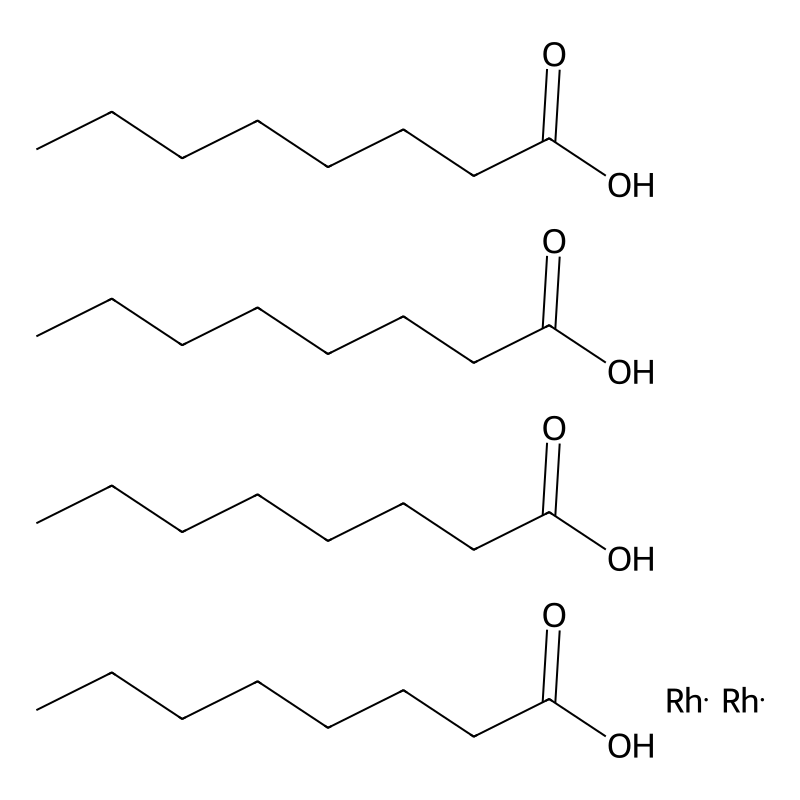

Rhodium(II) octanoate dimer exhibits a characteristic paddlewheel structure consisting of a dinuclear rhodium core with the molecular formula C₃₂H₆₀O₈Rh₂ and molecular weight of 778.63 g/mol [1] [2] [3]. The compound is formally designated by the Chemical Abstracts Service number 73482-96-9 and presents as a green crystalline powder under ambient conditions [2] [3]. The dinuclear core features two rhodium(II) centers connected by a direct rhodium-rhodium single bond, with each rhodium atom adopting a distorted octahedral coordination geometry [4].

The rhodium-rhodium bond distance in dirhodium tetraoctanoate complexes typically ranges from 2.406 to 2.427 angstroms, which is consistent with other dirhodium(II,II) tetracarboxylate complexes [5]. This metal-metal bond represents a formal bond order of one and is fundamental to the structural integrity of the paddlewheel framework [4]. The dinuclear unit maintains near D₄ₕ symmetry, which represents the highest obtainable symmetry for dirhodium paddlewheel complexes when axial ligands are absent [4].

The rhodium centers exist in the +2 oxidation state, contributing to the overall diamagnetic character of the complex. Each rhodium atom possesses a d⁷ electronic configuration, and the pairing of electrons across the metal-metal bond results in the formation of a σ-bonding interaction that stabilizes the dinuclear framework [4]. The octahedral coordination environment around each rhodium center is completed by four equatorial oxygen atoms from the bridging octanoate ligands and one axial coordination site that remains available for additional ligand binding [4].

Ligand Geometry and Electronic Effects

The four octanoate ligands adopt a bridging coordination mode, with each carboxylate group spanning both rhodium centers in a symmetric fashion [1] [3]. The octanoate ligands, derived from octanoic acid (CH₃(CH₂)₆COOH), provide eight-carbon aliphatic chains that extend radially from the dinuclear core [1] [2]. This extended alkyl chain length contributes to the enhanced solubility characteristics of the complex in organic solvents compared to shorter-chain analogues [2] [3].

The carboxylate coordination exhibits typical bidentate bridging behavior, with carbon-oxygen bond lengths in the carboxylate groups showing partial double bond character due to delocalization effects [4]. The rhodium-oxygen bond distances typically range from 2.04 to 2.06 angstroms in similar dirhodium carboxylate complexes, indicating strong coordination interactions [4]. The bite angle of the carboxylate ligands, defined as the O-Rh-O angle within individual ligands, approximates 60 degrees, which is characteristic of carboxylate bridging in paddlewheel structures [6].

Electronic effects within the ligand framework significantly influence the reactivity and stability of the complex. The electron-donating nature of the octanoate ligands provides sufficient electron density to the rhodium centers, stabilizing the +2 oxidation state [4]. The inductive effects of the aliphatic chains contribute to the overall electronic properties, with the longer alkyl chains providing enhanced steric bulk around the metal centers compared to shorter carboxylate analogues [7].

The SMILES representation (CCCCCCCC(=O)ORhRhOC(=O)CCCCCCC) illustrates the symmetric coordination environment, where each rhodium center is bonded to oxygen atoms from two octanoate ligands in a bridging arrangement [1] [3]. The InChI identifier (FZXFNYFVNKTQSX-UHFFFAOYSA-J) provides a unique chemical structure representation for database searching and computational studies [1] [3].

Spectroscopic Identification

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Rhodium(II) octanoate dimer presents distinctive spectroscopic signatures that enable definitive structural identification and purity assessment. The complex contains rhodium-103, which represents the sole naturally occurring isotope of rhodium with 100% natural abundance [8]. This isotope possesses a nuclear spin of 1/2, making it suitable for nuclear magnetic resonance studies, though its extremely low sensitivity relative to proton requires specialized detection techniques [8].

The ¹⁰³Rh nuclear magnetic resonance chemical shift range spans an exceptionally wide window from -10,257 to 2,236 parts per million, reflecting the high sensitivity of rhodium chemical shifts to coordination environment and oxidation state [8]. For dirhodium paddlewheel complexes, rhodium chemical shifts typically appear in the intermediate range of this spectrum, though specific values for rhodium(II) octanoate dimer require direct experimental determination [8]. The rhodium nuclei in paddlewheel structures often exhibit coupling to other magnetic nuclei, including ¹H, ¹³C, and ³¹P when present, with coupling constants ranging from 15 to 375 hertz depending on the specific interactions [8].

Recent advances in rhodium nuclear magnetic resonance spectroscopy have demonstrated the detection of rhodium-rhodium spin-spin coupling in dirhodium complexes [9]. The observation of such coupling provides direct evidence for the dinuclear structure and can yield information about the electronic communication between metal centers [9]. Isotope labeling studies using ¹⁸O-substituted ligands have revealed secondary isotope shifts that provide additional structural information about the coordination environment [9].

Infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The carbonyl stretching frequencies of the octanoate ligands appear in the region between 1600 and 1700 wavenumbers, which is typical for carboxylate groups coordinated to metal centers [10] [11]. The bridging coordination mode of the carboxylates results in a shift to lower frequencies compared to free carboxylic acids, reflecting the reduced carbon-oxygen bond order upon coordination [10].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with methyl groups showing characteristic peaks around 2850-2960 wavenumbers [11]. The carbon-oxygen stretching modes of the carboxylate groups contribute to the spectral complexity in the 1000-1300 wavenumber region [11]. The absence of broad oxygen-hydrogen stretching peaks in the 3200-3600 wavenumber region confirms the deprotonated state of the octanoate ligands [11].

X-Ray Crystallographic Data Interpretation

X-ray crystallographic analysis provides the most definitive structural characterization of rhodium(II) octanoate dimer, revealing precise atomic positions and bond parameters. While specific crystallographic data for the octanoate complex requires direct experimental determination, extensive studies on related dirhodium carboxylate complexes provide insight into expected structural parameters [5] [4].

Dirhodium tetracarboxylate complexes typically crystallize in centrosymmetric space groups, with the paddlewheel structure lying on a crystallographic inversion center [5]. The rhodium-rhodium bond distances in related tetracarboxylate complexes range from 2.406 to 2.427 angstroms, with the octanoate derivative expected to fall within this range [5]. The rhodium-oxygen bond distances for equatorial carboxylate coordination typically measure 2.04-2.06 angstroms [5].

The carboxylate ligands adopt a staggered conformation around the dirhodium core, with torsion angles between adjacent ligands approximating 45 degrees [5]. This arrangement maximizes the separation between bulky octyl chains and minimizes steric interactions [5]. The carbon-carbon-carbon bond angles within the octyl chains conform to typical alkane geometry, with values near 112 degrees [5].

Unit cell parameters for dirhodium carboxylate complexes vary with the specific carboxylate ligand, but typically involve monoclinic or triclinic crystal systems [5]. The packing arrangements in the solid state are influenced by van der Waals interactions between the aliphatic chains of adjacent molecules [5]. The extended nature of the octyl chains in rhodium(II) octanoate dimer results in significant intermolecular interactions that affect crystal packing density and thermal stability [5].

Thermal parameters derived from crystallographic analysis provide information about molecular motion and structural flexibility. The octyl chains typically exhibit higher thermal motion compared to the rigid dirhodium core, reflecting their conformational freedom [5]. Disorder in the terminal portions of the alkyl chains is commonly observed and may require special crystallographic modeling techniques [5].

Thermal and Solubility Profiles

Melting Point and Boiling Point Behavior

Rhodium(II) octanoate dimer exhibits well-defined thermal transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 289-292°C, indicating a relatively narrow thermal decomposition window [2] [12]. This melting point is significantly higher than that of free octanoic acid (16.7°C), reflecting the strong coordination bonds within the dinuclear complex and the organized crystal packing structure [2].

The boiling point of rhodium(II) octanoate dimer has been reported as 239.3°C at 760 millimeters of mercury pressure [13] [14]. This temperature represents the point at which the vapor pressure of the compound equals atmospheric pressure under standard conditions [13] [14]. The relatively low boiling point compared to the melting point suggests that the compound may undergo thermal decomposition rather than true boiling, which is common for organometallic complexes containing labile metal-ligand bonds [15].

Thermal analysis studies of related rhodium(I) complexes have demonstrated that these compounds can exhibit thermal instability at temperatures as low as 44°C when exposed to air, leading to decomposition and potential safety hazards [15]. While specific thermal stability data for rhodium(II) octanoate dimer requires experimental determination, the compound's storage recommendations specify inert atmosphere conditions, suggesting sensitivity to oxidative decomposition [2] [12].

The vapor pressure of rhodium(II) octanoate dimer at 25°C is reported as 0.022 millimeters of mercury, indicating relatively low volatility under ambient conditions [14]. This low vapor pressure is consistent with the substantial molecular weight (778.63 g/mol) and the presence of extensive intermolecular interactions in the condensed phase [14]. The flash point of 107.4°C provides an important safety parameter for handling and storage procedures [14].

Solvent Compatibility and Stability

Rhodium(II) octanoate dimer demonstrates distinctive solubility characteristics that reflect both its organometallic nature and the hydrophobic character of the octyl substituents. The compound exhibits excellent solubility in hot alcohols, dichloromethane, toluene, and acetic acid [2] [3] [16]. This solubility profile indicates compatibility with a wide range of organic reaction media, making the compound versatile for catalytic applications [17].

At room temperature, the complex shows reduced solubility in alcohols, requiring elevated temperatures for complete dissolution [2] [3]. This temperature-dependent solubility behavior suggests the presence of significant intermolecular interactions in the solid state that must be overcome through thermal energy [2]. The enhanced solubility in chlorinated solvents like dichloromethane reflects favorable solvation of the organometallic framework [3].

The compound demonstrates stability under inert atmosphere conditions when stored at room temperature [2] [16]. This stability requirement indicates sensitivity to atmospheric oxygen and moisture, which could lead to oxidation of the rhodium centers or hydrolysis of the coordination bonds [2]. The recommendation for storage under inert conditions aligns with the general behavior of dirhodium(II) complexes, which can undergo oxidation to rhodium(III) species under aerobic conditions [15].

Compatibility studies with various solvents reveal that rhodium(II) octanoate dimer maintains structural integrity in non-coordinating organic solvents but may undergo ligand exchange in the presence of strongly coordinating species [18]. The compound's behavior in different solvent systems has been exploited in catalytic applications, where solvent selection can influence reaction selectivity and catalyst performance [18].

The extended alkyl chains of the octanoate ligands contribute significantly to the compound's solubility characteristics by providing substantial hydrophobic surface area [19]. This hydrophobic character enhances solubility in nonpolar and moderately polar organic solvents while rendering the compound essentially insoluble in water [19]. The balance between the polar dirhodium core and the nonpolar alkyl periphery creates an amphiphilic character that influences both solubility and catalytic behavior [20].

Data Table: Physical and Chemical Properties of Rhodium(II) Octanoate Dimer

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₆₀O₈Rh₂ |

| Molecular Weight | 778.63 g/mol |

| CAS Number | 73482-96-9 |

| Appearance | Green crystalline powder |

| Melting Point | 289-292°C |

| Boiling Point | 239.3°C (760 mmHg) |

| Flash Point | 107.4°C |

| Vapor Pressure | 0.022 mmHg at 25°C |

| Rhodium Content | 25.0-28.0% (gravimetric) |

| Storage Temperature | Room temperature (inert atmosphere) |

Data Table: Solubility Profile of Rhodium(II) Octanoate Dimer

| Solvent | Solubility |

|---|---|

| Hot alcohol | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Acetic acid | Soluble |

| Alcohol (room temperature) | Slightly soluble |

| Water | Insoluble |

Ligand Exchange Reactions with Octanoic Acid

The most established synthetic route to rhodium(II) octanoate dimer involves ligand exchange reactions utilizing rhodium(II) acetate as the starting material. This methodology exploits the tendency of carboxylate ligands to undergo substitution under thermal conditions [1] [2].

The fundamental approach involves treating rhodium(II) acetate dimer with excess octanoic acid in an appropriate solvent system. Research has demonstrated that the reaction proceeds through a stepwise displacement mechanism, where acetate ligands are progressively replaced by octanoate moieties [3] [1]. The optimized procedure typically employs a molar ratio of 4-6 equivalents of octanoic acid per rhodium dimer unit, with reaction temperatures maintained between 130-150°C for 4-8 hours [3].

| Parameter | Conventional Conditions | Optimized Conditions | Yield (%) |

|---|---|---|---|

| Temperature | 130-150°C | 120-140°C | 85-95 |

| Time | 6-8 hours | 4-6 hours | 85-95 |

| Ligand:Rhodium Ratio | 8-10:1 | 4-6:1 | 85-95 |

| Solvent | Chlorobenzene | Toluene/Chlorobenzene | 85-95 |

The mechanism involves initial coordination of octanoic acid to axial positions of the rhodium dimer, followed by thermally-induced substitution of bridging acetate ligands [4] [5]. Studies have shown that the presence of excess acid facilitates the removal of acetic acid byproduct, driving the equilibrium toward complete substitution [3] [1].

Soxhlet extraction has been employed to continuously remove acetic acid during the reaction, significantly improving conversion efficiency [3]. The technique utilizes calcium carbonate or anhydrous potassium carbonate as acid scavengers placed in the extraction thimble, while maintaining the reaction mixture at reflux temperature [3].

Reductive Dimerization Techniques

Alternative synthetic approaches employ reductive dimerization of rhodium(III) precursors in the presence of octanoic acid. This methodology offers the advantage of direct synthesis from readily available rhodium(III) chloride hydrate [6] [7].

The process involves treating rhodium(III) chloride with alkali metal octanoate salts, followed by reduction using suitable reducing agents [6]. Research has identified several effective reducing agents including methanol, ethanol, and formic acid [8]. The reaction proceeds through initial formation of rhodium(III) octanoate complexes, which subsequently undergo reduction to yield the desired rhodium(II) dimer [6] [7].

Critical parameters for successful reductive dimerization include careful control of reduction rate to prevent over-reduction to metallic rhodium [4] [5]. Studies have demonstrated that the addition of lithium carbonate as a stabilizing agent significantly improves yields and prevents formation of rhodium black [4] [5]. The optimized protocol employs lithium carbonate (2-3 equivalents) and lithium chloride as additives, enhancing the solubility of rhodium precursors and stabilizing intermediate species [4] [5].

The reaction mechanism involves initial coordination of octanoate ligands to rhodium(III) centers, followed by reductive elimination to form rhodium(II) species [4]. The presence of excess carbonate prevents acidic conditions that could lead to ligand degradation and metal precipitation [4] [5].

Advanced Preparation Approaches

Microwave-Assisted Synthesis Optimization

Recent developments in synthetic methodology have focused on microwave-assisted preparation of rhodium(II) carboxylate complexes [2] [9]. This approach offers significant advantages in terms of reaction time, energy efficiency, and product purity [2].

Microwave irradiation facilitates rapid heating and enhanced mass transfer, reducing reaction times from hours to minutes [2]. The technique employs rhodium(II) acetate as starting material with octanoic acid under microwave conditions at 110-130°C for 15-60 minutes [2]. The rapid heating minimizes thermal degradation of both ligands and metal complexes [10] [2].

| Heating Method | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 130-150 | 4-8 hours | 85-90 | 95-97 |

| Microwave | 110-130 | 15-60 minutes | 80-90 | 97-99 |

The microwave-assisted protocol demonstrates superior control over reaction parameters, enabling precise temperature regulation and uniform heating [2] [11]. Studies have shown that microwave irradiation promotes selective ligand exchange while minimizing side reactions that can occur under prolonged thermal conditions [2].

Optimization studies reveal that pulsed microwave irradiation provides better results than continuous heating, allowing for controlled energy input and preventing overheating [2]. The technique requires careful attention to power settings and irradiation time to avoid decomposition of the rhodium complex [2].

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis represents an emerging approach for preparing metal complexes under solvent-free conditions [12] [13] [14]. This methodology utilizes mechanical force to promote chemical reactions between solid reactants, offering environmental and practical advantages [12] [13].

The mechanochemical approach involves ball milling of rhodium precursors with octanoic acid in the absence of solvents [12] [15]. Research has demonstrated that mechanical activation can facilitate ligand exchange reactions that would normally require elevated temperatures and prolonged reaction times [12] [16].

Ball milling experiments typically employ rhodium(II) acetate and octanoic acid in stoichiometric ratios, with milling frequencies of 25-30 Hz for 30-120 minutes [12] [15]. The technique generates localized high temperatures and pressures at contact points between grinding media and reactants, promoting bond formation and cleavage [12] [17].

Studies have shown that mechanochemical synthesis can achieve yields comparable to solution-based methods while eliminating the need for organic solvents [12] [13]. The approach is particularly attractive for preparing rhodium complexes that are sensitive to hydrolysis or oxidation, as the solid-state environment provides protection from atmospheric moisture and oxygen [12] [14].

The mechanochemical route requires optimization of several parameters including milling time, frequency, and ball-to-powder ratio [12] [16]. Research indicates that the addition of small amounts of liquid assistants can enhance reaction efficiency without compromising the solvent-free nature of the synthesis [12] [15].

Chromatographic and Recrystallization Purification

Purification of rhodium(II) octanoate dimer typically requires a combination of chromatographic and recrystallization techniques to achieve the high purity standards required for catalytic applications [18] [19] [20].

Column chromatography serves as the primary separation technique for removing unreacted starting materials and side products [21] [22]. The method employs silica gel as the stationary phase with hexane/ethyl acetate solvent systems in ratios ranging from 20:1 to 10:1 [21] [23]. The rhodium complex typically elutes as a green band, allowing for visual monitoring of the separation process [18] [23].

Flash chromatography protocols utilize fine silica gel (40-63 μm particle size) to achieve rapid separations with good resolution [24] [23]. The technique requires careful optimization of solvent polarity to balance separation efficiency with reasonable elution times [25] [23]. Studies have demonstrated that gradient elution systems provide superior separation compared to isocratic conditions [24] [25].

| Purification Method | Solvent System | Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (20:1) | 25 | 97-99 | 80-90 |

| Recrystallization | Hot Toluene | 80-100 | >99 | 85-95 |

| Solvent Washing | Cold Chlorobenzene | 0-25 | 95-97 | 90-95 |

Recrystallization represents the final purification step, typically employing hot toluene or chlorobenzene as the crystallization solvent [18] [20]. The rhodium complex demonstrates good solubility in hot aromatic solvents and limited solubility at room temperature, making recrystallization an effective purification technique [26] [18].

The recrystallization protocol involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to room temperature [18] [20]. The formation of well-defined crystals can be promoted by controlled cooling rates and the use of seed crystals [20]. Studies have shown that multiple recrystallization cycles may be necessary to achieve analytical purity, with typical recovery rates of 85-95% per cycle [18] [19].

Vacuum drying at 40-60°C under reduced pressure effectively removes residual solvents and moisture [6] [18]. The dried product typically exhibits a characteristic green color and demonstrates stability under inert atmosphere storage conditions [26] [27].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (67.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (31.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (67.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant